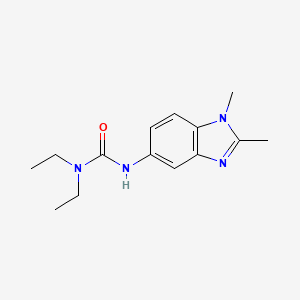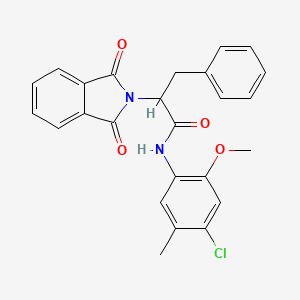![molecular formula C19H20ClNO4 B5186499 ethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5186499.png)
ethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate is a chemical compound that belongs to the family of benzoate esters. This compound is commonly used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of ethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes and proteins. Specifically, ethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate has been shown to inhibit the activity of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme that plays a key role in cholesterol metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate are not well understood. However, studies have shown that this compound can inhibit the activity of ACAT, which may have implications for cholesterol metabolism and cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate in lab experiments is its unique properties. This compound is a reference standard in analytical chemistry and can be used to calibrate analytical instruments. Additionally, ethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate can be used as a research tool to study the mechanism of action of certain enzymes and proteins.
One limitation of using ethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate in lab experiments is its potential toxicity. This compound should be handled with care and proper safety measures should be taken when working with this compound.
Future Directions
There are several future directions for research on ethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate. One direction is to further study the mechanism of action of this compound and its potential applications in drug development. Another direction is to study the biochemical and physiological effects of this compound in more detail. Additionally, future research could focus on developing new synthetic methods for ethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate and other benzoate esters.
Synthesis Methods
The synthesis of ethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate involves several steps. The first step involves the reaction of 4-chloro-2-methylphenol with propionyl chloride to form 2-(4-chloro-2-methylphenoxy)propanoic acid. The second step involves the reaction of 2-(4-chloro-2-methylphenoxy)propanoic acid with ethyl benzoate in the presence of a catalyst to form ethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate.
Scientific Research Applications
Ethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate has several potential applications in scientific research. This compound is commonly used as a reference standard in analytical chemistry. It is also used in the development of new drugs and pharmaceuticals. Additionally, ethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate can be used as a research tool to study the mechanism of action of certain enzymes and proteins.
properties
IUPAC Name |
ethyl 2-[2-(4-chloro-2-methylphenoxy)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-4-24-19(23)15-7-5-6-8-16(15)21-18(22)13(3)25-17-10-9-14(20)11-12(17)2/h5-11,13H,4H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPIYAWQJIFMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 3-[(1,1-dioxido-2,3-dihydro-3-thienyl)amino]benzoate](/img/structure/B5186450.png)
![methyl 4-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}benzoate](/img/structure/B5186458.png)
![N~2~,N~2~-diethyl-N~1~-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methylglycinamide](/img/structure/B5186460.png)

![N-[(2-phenoxy-3-pyridinyl)methyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5186472.png)
![2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5186473.png)

![N-[4-(benzyloxy)phenyl]-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5186505.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5186506.png)
![6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol](/img/structure/B5186509.png)
![2-methyl-1-[6-nitro-2-(1-piperidinyl)-2H-chromen-3-yl]-1-propanone](/img/structure/B5186514.png)